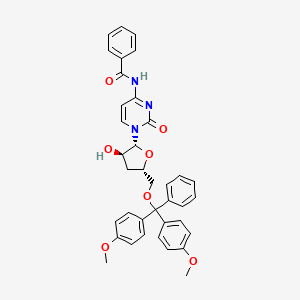

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine

Vue d'ensemble

Description

N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is a potent nucleoside analog used in biomedicine to target specific viral infections and cancer cells. By inhibiting DNA replication and cell division, it effectively treats viral infections caused by herpes simplex virus and varicella-zoster virus. Additionally, it demonstrates anti-cancer activity by suppressing tumor growth and inducing apoptosis in various cancer types.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine involves the protection of the hydroxyl groups and the benzoylation of the amino group. The key steps include:

- Protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group.

- Benzoylation of the N4-amino group.

- Deprotection of the 3’-hydroxyl group.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using automated synthesizers and high-purity reagents to ensure consistency and yield. The reaction conditions are optimized for temperature, pH, and solvent systems to maximize the efficiency of each step .

Types of Reactions:

Oxidation: N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and DMT-protected sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered hydroxyl groups.

Reduction: Reduced derivatives with hydroxyl groups replacing benzoyl groups.

Substitution: Substituted derivatives with new functional groups replacing the original benzoyl or DMT groups.

Applications De Recherche Scientifique

Oligonucleotide Synthesis

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is primarily used in the synthesis of oligonucleotides. The DMT group acts as a temporary protecting group during the stepwise construction of DNA sequences. This controlled addition and removal facilitate the formation of specific oligonucleotide sequences necessary for research applications, including:

The compound exhibits notable biological activity, particularly in inhibiting enzymes involved in nucleic acid metabolism. Its ability to inhibit DNA polymerases positions it as a candidate for drug development aimed at:

- Targeting viral replication .

- Inhibiting cancer cell proliferation .

Studies have shown that this compound interacts with specific viral targets, demonstrating higher specificity and improved anticancer properties compared to similar compounds .

Mechanistic Studies

Automated synthesis protocols utilizing this compound have been developed to facilitate large-scale production of modified oligonucleotides. These protocols yield high coupling efficiency (85–90%) and are essential for mechanistic studies in drug discovery, particularly those involving nucleic acid interactions and enzyme kinetics .

Case Study 1: Inhibition of DNA Polymerases

A study investigated the efficacy of this compound in inhibiting DNA polymerases from various viral strains. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Antisense Oligonucleotide Design

Researchers utilized this compound to develop antisense oligonucleotides targeting specific mRNA sequences in cancer cells. The modified oligonucleotides demonstrated enhanced binding affinity and specificity, leading to effective downregulation of target genes associated with tumor growth .

Mécanisme D'action

N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets the DNA polymerase enzyme, preventing the elongation of the DNA strand .

Comparaison Avec Des Composés Similaires

- N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine

- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine

Comparison: N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is unique due to its specific structure, which allows it to effectively inhibit DNA replication and induce apoptosis in cancer cells. Compared to similar compounds, it has a higher specificity and efficacy in targeting viral infections and cancer cells .

Activité Biologique

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine (CAS 86234-45-9) is a synthetic nucleoside that has garnered attention for its potential applications in molecular biology, particularly in DNA synthesis and as a substrate for various enzymatic reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and implications in therapeutic contexts.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.69 g/mol |

| CAS Number | 86234-45-9 |

This compound is synthesized through a series of phosphitylation reactions, which enhance its stability and solubility compared to unmodified nucleosides. The incorporation of the dimethoxytrityl (DMT) group allows for selective protection during oligonucleotide synthesis, making it a valuable intermediate in the preparation of modified oligonucleotides .

Enzymatic Interactions

This compound serves as a substrate for various enzymes, particularly cytidine deaminases (CDAs). These enzymes catalyze the hydrolytic deamination of nucleosides, converting them into their corresponding uridine derivatives. For example, N4-benzoyl-2′-deoxycytidine has been shown to be converted into 2′-deoxyuridine by CDAs . The kinetic parameters for CDA activity on N4-benzoyl derivatives indicate a Michaelis-Menten constant () of approximately M and a turnover number () of s .

Anticancer Activity

Research indicates that modified cytidine derivatives, including N4-benzoyl compounds, exhibit selective anticancer activity. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines while showing reduced toxicity towards normal cells. For instance, selectivity indices (SI) calculated from IC50 values suggest that certain benzoyl-modified nucleosides possess significant potential as anticancer agents .

Case Studies and Research Findings

- Cytidine Deaminase Activity : A study demonstrated the role of CDAs in converting N4-benzoyl-2′-deoxycytidine into uridine derivatives, highlighting its potential as a substrate in metabolic pathways involving pyrimidine nucleosides .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of thiosemicarbazone compounds derived from modified nucleosides. Results indicated that these compounds displayed potent antiproliferative activity against HeLa and other cancer cell lines, suggesting that N4-benzoyl modifications could enhance therapeutic efficacy .

- Synthesis Innovations : Recent advancements in automated oligonucleotide synthesis using phosphorothioamidites derived from N4-benzoyl nucleosides have shown coupling yields between 85% and 90%, facilitating large-scale production for mechanistic studies .

Propriétés

IUPAC Name |

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDHTFLSLDJPV-GTXBZULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543839 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86234-45-9 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.